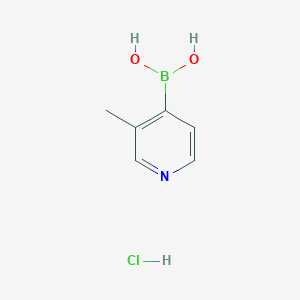

(3-Methylpyridin-4-yl)boronic acid hydrochloride

Description

(3-Methylpyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine ring substituted with a methyl group at the 3-position and a boronic acid moiety at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in organic synthesis and medicinal chemistry. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in drug discovery and materials science . The methyl group at the pyridine 3-position modulates electronic and steric properties, influencing reactivity and binding affinity in biological systems .

Propriétés

IUPAC Name |

(3-methylpyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOUFMIMHSRFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674656 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-40-9 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

(3-Methylpyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural characteristics enable it to participate in various biochemical interactions, making it a candidate for drug development and other therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against different biological targets, and relevant research findings.

Chemical Structure

The chemical formula for this compound is . The compound features a pyridine ring substituted with a methyl group and a boronic acid functional group, which are critical for its biological interactions.

Boronic acids are known to interact with diols and other biomolecules, influencing various biochemical pathways. The specific mechanisms of this compound include:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues.

- Antitumor Activity : Some studies suggest that derivatives of boronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways related to cell survival and apoptosis.

Anticancer Properties

Recent studies have demonstrated the potential of this compound in cancer therapy. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

The compound exhibited significant antiproliferative effects, indicating its potential as an anticancer agent.

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Research indicates that certain pyridine-based compounds possess antibacterial properties against resistant strains of bacteria.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Streptococcus pneumoniae | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition |

These findings highlight the compound's versatility in targeting both cancerous and bacterial cells.

Study 1: Antitumor Efficacy

In a study evaluating the efficacy of this compound against breast cancer cells, researchers reported an IC50 value of 1.57 µM for MCF-7 cells. This suggests a potent effect on cell viability, warranting further exploration into its mechanism of action and potential clinical applications .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of boronic acids, including this compound. The results indicated that the compound exhibited significant activity against resistant bacterial strains, making it a candidate for developing new antibiotics .

Applications De Recherche Scientifique

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Methylpyridin-4-yl)boronic acid hydrochloride is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. The reactions can be summarized as follows:

| Reagents | Conditions | Products |

|---|---|---|

| Organoboron compound + Organohalide | Palladium catalyst, base (e.g., K2CO3) | Biaryl compounds |

| (3-Methylpyridin-4-yl)boronic acid + Various halides | Mild temperatures, inert atmosphere | Diverse pharmaceutical intermediates |

This method is widely used for synthesizing biaryl compounds that serve as intermediates in pharmaceuticals and agrochemicals.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may act as a reversible covalent inhibitor in biological systems. Its boronic acid functionality allows it to interact with certain enzymes, potentially leading to therapeutic applications. For instance, studies have explored its effects on proteases and other enzyme classes, which are critical in various disease processes.

Pharmaceutical Development

Drug Synthesis

The compound is utilized in the synthesis of several drug candidates. For example, it has been employed in the preparation of Nilotinib, a medication used to treat chronic myeloid leukemia. The synthesis pathway typically involves cross-coupling reactions where this compound serves as a key building block.

Case Study: Synthesis of Nilotinib

| Step | Reagents Used | Yield |

|---|---|---|

| Cross-coupling with pyridine | (3-Methylpyridin-4-yl)boronic acid + 2,4-dichloropyrimidine | 74.6% |

| Reaction conditions | Pd catalyst, K2CO3, THF/H2O at 90°C |

This illustrates the compound's utility in synthesizing complex pharmaceuticals efficiently.

Industrial Applications

Material Science and Agrochemicals

In addition to its role in pharmaceuticals, this compound is also employed in the production of advanced materials and agrochemicals. Its ability to facilitate cross-coupling reactions makes it valuable in creating polymers and other materials with specific properties.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The following table compares (3-Methylpyridin-4-yl)boronic acid hydrochloride with structurally related boronic acids:

| Compound Name | Substituents | Similarity Score | Key Structural Features | pKa (Estimated) |

|---|---|---|---|---|

| This compound | 3-Me, 4-B(OH)₂·HCl | — | Pyridine ring, methyl at 3, boronic acid at 4 | ~8.5–9.5* |

| (2-Methylpyridin-4-yl)boronic acid hydrochloride | 2-Me, 4-B(OH)₂·HCl | 0.82 | Methyl at 2-position; increased steric hindrance | ~8.0–9.0 |

| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 6-CF₃, 3-B(OH)₂ | 0.80 | Electron-withdrawing CF₃ at 6; boronic acid at 3 | ~7.0–8.0 |

| (6-Bromopyridin-3-yl)boronic acid | 6-Br, 3-B(OH)₂ | 0.78 | Bromine at 6; moderate electron-withdrawing effect | ~7.5–8.5 |

| (6-Chloro-5-methylpyridin-3-yl)boronic acid | 6-Cl, 5-Me, 3-B(OH)₂ | 0.73 | Chlorine and methyl at adjacent positions | ~7.8–8.8 |

*Estimated based on substituent effects from literature .

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Br) lower pKa values, increasing acidity and enhancing binding to diols or biological targets . The methyl group in the target compound is electron-donating, leading to a higher pKa (~8.5–9.5), which may limit applications in physiological environments (pH ~7.4) .

Méthodes De Préparation

Procedure:

- Step 1: Synthesis of 4-halopyridine derivative, such as 4-chloro- or 4-bromo-3-methylpyridine.

- Step 2: Metal-halogen exchange using lithium or magnesium reagents at low temperatures to generate a pyridylmetal intermediate.

- Step 3: Borylation with trialkylborates (e.g., trimethylborate) to form the boronic acid.

Example:

A typical reaction involves treating 4-bromo-3-methylpyridine with n-butyllithium at -78°C, followed by addition of trimethylborate. The resulting boronate ester is hydrolyzed to yield (3-Methylpyridin-4-yl)boronic acid (see).

Data:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| 4-bromo-3-methylpyridine + n-BuLi + trimethylborate | -78°C, inert atmosphere | ~70-80% |

Directed Ortho-Metalation (DoM) and Borylation

This method exploits the directing effects of substituents on pyridine to achieve regioselective metalation at the 4-position, followed by borylation.

Procedure:

Research Findings:

Data:

| Substrate | Metalation Reagent | Borating Agent | Yield | Conditions |

|---|---|---|---|---|

| 3-Methylpyridine | LDA | B(OMe)3 | 63% | -78°C, inert atmosphere |

Palladium-Catalyzed Cross-Coupling

This approach involves the coupling of halogenated pyridine derivatives with diboron reagents under palladium catalysis.

Procedure:

Example:

Data:

| Substrate | Catalyst | Boron Source | Yield | Conditions |

|---|---|---|---|---|

| 4-Chloro-3-methylpyridine | Pd(dppf)Cl2 | B2Pin2 | 74.6% | 90°C, 4h |

Conversion to Hydrochloride Salt

Post-synthesis, the boronic acid is typically converted to its hydrochloride salt via acidification:

- Method: Dissolution of the boronic acid in a suitable solvent (e.g., ethanol or water), followed by treatment with hydrochloric acid (HCl) gas or aqueous HCl solution.

- Outcome: Formation of (3-Methylpyridin-4-yl)boronic acid hydrochloride with high purity, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Halogen-Metal Exchange | Pyridine halide + n-BuLi + B(OMe)3 | Cost-effective, scalable | Requires low temperature, handling reactive reagents | 70-80% |

| Directed Ortho-Metalation | Pyridine + LDA + B(OMe)3 | High regioselectivity | Sensitive to functional groups | 63% |

| Palladium-Catalyzed Cross-Coupling | Halopyridine + B2Pin2 + Pd catalyst | High yields, versatile | Requires halogenated precursor | 74.6% |

Final Remarks

The synthesis of This compound predominantly relies on halogen-metal exchange and palladium-catalyzed cross-coupling methods, both of which are well-established and scalable. The choice of method depends on the availability of starting materials, desired purity, and scale. Subsequent conversion to the hydrochloride salt is straightforward via acidification, ensuring the compound's suitability for pharmaceutical and chemical research applications.

Q & A

Q. What are the common synthetic routes for preparing (3-Methylpyridin-4-yl)boronic acid hydrochloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves boronic ester intermediates followed by deprotection and salt formation. For example:

- Step 1: Suzuki-Miyaura coupling of a halogenated pyridine derivative with a boronic ester (e.g., pinacol ester) under Pd catalysis. Optimal conditions include anhydrous solvents (THF or dioxane), mild bases (Na₂CO₃), and inert atmospheres .

- Step 2: Acidic deprotection of the boronic ester (e.g., using HCl in methanol) to yield the free boronic acid, followed by precipitation as the hydrochloride salt.

Critical factors affecting yield/purity:

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis and oxidation . Avoid moisture; desiccants like silica gel are recommended .

- Handling: Use dry gloves and work in a fume hood. For aqueous solutions, adjust pH to 6–8 to minimize boronic acid degradation .

Stability Data:

| Property | Value/Condition | Source |

|---|---|---|

| Melting Point | 141–143°C (decomposes above 150°C) | |

| Solubility | DMSO (10 mg/mL), methanol (5 mg/mL) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm the pyridine ring structure (δ 8.2–8.5 ppm for aromatic protons) and methyl group (δ 2.5 ppm) .

- FT-IR: B-O stretching at ~1340 cm⁻¹ and N-H (HCl salt) at 2500–3000 cm⁻¹ .

- HPLC-MS: Verify purity (>97%) and molecular ion [M+H]⁺ at m/z 187.43 .

Troubleshooting Contradictions:

- If NMR shows unexpected peaks, perform column chromatography (silica gel, ethyl acetate/hexane) to remove impurities .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronic acid?

Answer:

- Catalyst Screening: Use Pd(OAc)₂ with SPhos ligand for sterically hindered aryl halides .

- Solvent Optimization: Mix polar aprotic solvents (DMF) with water (3:1) to enhance solubility and reaction rate .

- Base Selection: K₃PO₄ improves coupling yields vs. Na₂CO₃ in challenging substrates .

Case Study:

| Substrate | Yield (Standard) | Yield (Optimized) | Conditions |

|---|---|---|---|

| 3-Bromo-4-methylpyridine | 45% | 78% | Pd(OAc)₂/SPhos, K₃PO₄, DMF/H₂O |

Q. How can batch-to-batch variability in synthesis be mitigated?

Answer:

- Quality Control: Implement in-process HPLC monitoring at each step to detect intermediates .

- Standardized Protocols: Use automated reactors for consistent temperature and stirring .

- Post-Synthesis Analysis: Compare ¹¹B NMR to confirm boronic acid integrity (δ 28–32 ppm) .

Common Variability Sources:

Q. How does the hydrochloride salt affect reactivity in different media?

Answer:

- Aqueous Media: The HCl salt increases solubility but may promote hydrolysis. Use buffered solutions (pH 7.4) for biological assays .

- Organic Media: In THF, the free boronic acid forms, enhancing coupling reactivity. Add molecular sieves to sequester water .

Reactivity Comparison:

| Medium | Reaction Rate (Relative) | Notes |

|---|---|---|

| Water/EtOH (1:1) | 1.0 (baseline) | Salt stabilizes boronate anion . |

| Anhydrous THF | 2.3 | Free boronic acid dominates . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.